Aftobetin, also referred to as ANCA11 or NCE-11, is a novel compound recognized for its potential applications in treating neurodegenerative diseases, particularly Alzheimer's disease. It is classified as an amyloid-binding compound, which suggests its role in interacting with amyloid plaques commonly associated with this condition. Aftobetin is primarily utilized in topical formulations, notably as an ophthalmic ointment, indicating its relevance in ocular applications as well.
Aftobetin is synthesized through innovative methods that focus on green chemistry principles, emphasizing sustainability and efficiency. The compound has been classified within the broader category of small molecules that target amyloid-beta aggregates, which are critical in the pathology of Alzheimer's disease. Its chemical structure and properties allow it to interact effectively with these aggregates, making it a significant candidate for further research and development.
The synthesis of Aftobetin has been optimized using flow technology and heterogeneous photocatalysis. This approach not only enhances the yield but also minimizes waste and energy consumption, aligning with green chemistry practices. The use of flow technology allows for continuous processing, which can lead to more uniform product quality and reduced reaction times.
The synthetic route involves several key steps:
The molecular formula of Aftobetin is , and it features a complex structure that includes multiple functional groups conducive to its binding properties. The compound's three-dimensional conformation is essential for its interaction with amyloid-beta aggregates.
Aftobetin undergoes specific interactions with amyloid-beta peptides, leading to the formation of stable complexes that inhibit aggregation. The primary reactions involve:
The kinetics of these reactions can be studied using techniques such as fluorescence spectroscopy, which helps elucidate the binding affinity and mechanism of action at a molecular level.
Aftobetin's mechanism of action primarily involves:
Research indicates that Aftobetin exhibits a high binding affinity for amyloid-beta aggregates, which correlates with reduced neurotoxicity in cellular models. Quantitative assays have demonstrated effective inhibition rates in experimental setups.
Aftobetin's primary application lies in the field of neuroscience, particularly as a therapeutic agent targeting Alzheimer's disease. Its ability to bind amyloid-beta aggregates makes it a promising candidate for:
Alzheimer’s disease is characterized neuropathologically by the accumulation of amyloid-β (Aβ) peptides, which undergo a multi-step aggregation process from soluble monomers to neurotoxic oligomers and insoluble fibrillar plaques. This pathological cascade is driven by conformational transitions in Aβ, where disordered monomers adopt β-sheet-rich structures that further assemble into metastable oligomers—the primary mediators of synaptic toxicity and neuronal dysfunction [1] [4]. Recent molecular dynamics simulations reveal that an atypical α-sheet intermediate facilitates Aβ oligomerization via peptide-plane flipping, creating complementary charged interfaces that promote self-assembly [4]. This process follows nucleation-dependent kinetics, where primary nucleation initiates fibril formation, followed by secondary nucleation on fibril surfaces, exponentially amplifying toxic oligomer production [1] [4]. The resulting aggregates disrupt calcium homeostasis, induce oxidative stress, and trigger hyperphosphorylation of tau protein, creating a vicious cycle of neurodegeneration [3] [7].
Table 1: Key Stages of Aβ Aggregation and Pathological Consequences
Aggregation Stage | Structural Features | Neurotoxic Mechanisms |
---|---|---|
Monomers | Random coil/α-helix | Physiologically benign |
Oligomers | α-sheet/β-sheet intermediates | Membrane pore formation, receptor misactivation |
Protofibrils | 3–5 nm diameter, 56–60 kDa | Synaptic disruption, calcium dysregulation |
Mature fibrils/plaques | Cross-β-sheet, insoluble aggregates | Inflammatory activation, neuronal compression |
Small-molecule therapeutics offer distinct advantages over biologic agents (e.g., monoclonal antibodies like aducanumab) due to their blood-brain barrier permeability, oral bioavailability, and potential for multi-target engagement. These compounds intervene at critical nodes of the amyloidogenic pathway:
Advances in computational drug design, particularly molecular dynamics (MD) simulations, enable precise mapping of inhibitor binding to Aβ oligomers. MD analyses demonstrate that effective inhibitors occupy hydrophobic grooves (e.g., residues 17–21, 30–36) or stabilize native α-helical conformations, thereby delaying β-sheet conversion [3] [4]. This mechanistic insight is driving a renaissance in small-molecule development, exemplified by Alzheon’s ALZ-801—an oral agent that deforms Aβ monomers to prevent oligomer stacking [10].
Table 2: Small-Molecule Therapeutic Strategies Against Aβ Pathology
Therapeutic Approach | Representative Agents | Mechanism of Action | Development Status |
---|---|---|---|
BACE1 inhibition | GRL-8234, verubecestat | Blocks APP cleavage at β-secretase site | Phase III (mixed outcomes) |
Aggregation disruption | Tramiprosate, ALZ-801 | Stabilizes monomers; prevents oligomerization | Phase III (ALZ-801) |
Metal chelation | Deferoxamine, PBT2 | Reduces metal-induced Aβ oligomerization | Discontinued/Phase II |
Aftobetin (ANCA-11/NCE-11; CAS# 1208971-05-4) is a structurally unique small molecule belonging to the class of amyloid-discriminative probes. Its chemical design integrates three functional domains:
With the IUPAC name 2-(2-(2-Methoxyethoxy)ethoxy)ethyl (2E)-2-cyano-3-(6-(piperidin-1-yl)naphthalen-2-yl)prop-2-enoate, aftobetin exhibits a molecular weight of 452.55 g/mol and logP of ~3.2, indicating moderate lipophilicity conducive to CNS penetration [6]. Its primary mechanism involves conformation-selective binding to oligomeric Aβ species rich in α-sheet/β-sheet structures. This binding induces a fluorescent signal shift (excitation/emission maxima at 370/450 nm), allowing differential detection of Aβ oligomers versus monomers or fibrils—a property validated in in vitro assays using synthetic Aβ42 [6].
Functionally, aftobetin’s binding disrupts hydrogen bonding networks between adjacent β-strands (residues 18–26), delaying fibrillization kinetics. Unlike broad-spectrum aggregation inhibitors (e.g., curcumin), aftobetin selectively targets soluble oligomers implicated in synaptic toxicity [6]. Its potential as a theranostic agent—combining diagnostic imaging with therapeutic modulation of Aβ—is under exploration, leveraging fluorescent properties for real-time monitoring of amyloid burden in models.
Table 3: Key Physicochemical and Functional Properties of Aftobetin
Property | Specification | Experimental Context |
---|---|---|
Molecular formula | C₂₆H₃₂N₂O₅ | NMR/MS characterization |
Solubility | >10 mM in DMSO; aqueous solubility <1 µM | In vitro binding assays |
Fluorescence profile | λex = 370 nm; λem = 450 nm | Aβ oligomer detection in solution |
Binding affinity (Kd) | ~0.8 µM for Aβ42 oligomers | Surface plasmon resonance (SPR) |
Selectivity | >50-fold for oligomers vs. fibrils | Competitive binding assays |
Compounds Mentioned in Text: Aftobetin, ALZ-801, GRL-8234, Tramiprosate, Deferoxamine, Aducanumab, Lecanemab.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7